ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate
Description
Ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine-4-carboxylate core linked to a cyclopenta[g]chromen-2-one moiety via a methyl bridge. The ethyl ester group at the piperidine ring’s 4-position modulates its physicochemical and pharmacokinetic properties, distinguishing it from methyl or fluoroethyl analogs. This compound’s synthesis likely involves multi-step alkylation and cyclization processes, as seen in related piperidine carboxylate derivatives .
Properties
IUPAC Name |
ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-2-25-21(24)14-6-8-22(9-7-14)13-17-12-20(23)26-19-11-16-5-3-4-15(16)10-18(17)19/h10-12,14H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLNIPRGKJJYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the chromen moiety, followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also becoming more common in industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more highly oxidized derivative, while reduction could yield a more saturated compound.
Scientific Research Applications
Ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with various biological effects.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
Key structural analogs identified include:
| Compound Name | CAS Number | Similarity Score | Key Structural Features |
|---|---|---|---|
| Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate | 111247-60-0 | 0.84 | Pyrimidine substituent instead of chromenyl |
| Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate | 914347-01-6 | 0.75 | Bromopyrimidine substituent; methyl ester |
| Ethyl 2-aminopyrimidine-5-carboxylate | 57401-76-0 | 0.73 | Aminopyrimidine core; lacks piperidine ring |
The highest similarity (0.84) is observed with ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate, indicating that chromenyl-to-pyrimidine substitutions retain core piperidine-carboxylate functionality but alter electronic and steric profiles .
Metabolic Stability: Ethyl vs. Methyl Esters
Ethyl esters demonstrate superior stability against carboxylesterases compared to methyl esters. For example:
- Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (ETO) : 80% remaining after 60-minute incubation.
- Methyl analog (MTO) : Only 45% remaining under identical conditions .
This suggests the ethyl group in the target compound may enhance metabolic stability, prolonging its half-life in vivo. Fluoroethyl esters (e.g., FE@CIT) show comparable stability to ethyl esters but introduce higher lipophilicity .
Physicochemical Properties
- Lipophilicity : Ethyl esters (logP ~2.5–3.0) are more lipophilic than methyl esters (logP ~1.8–2.3), favoring membrane permeability but reducing aqueous solubility.
- Crystallinity : Bulkier ethyl groups may disrupt hydrogen-bonding networks, leading to lower melting points compared to methyl analogs. For instance, ethyl piperidine carboxylates typically melt at 90–110°C, whereas methyl analogs melt at 120–135°C .
Biological Activity
Ethyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate (CAS No. 859862-25-2) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- GABA Receptor Modulation : Preliminary studies suggest that compounds containing piperidine derivatives can act as GABAA receptor agonists, potentially influencing neurochemical pathways involved in anxiety and seizure disorders .
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies .
- Nitric Oxide Production : The compound may enhance nitric oxide synthesis in macrophages, contributing to its bactericidal and tumoricidal properties .
Biological Activity Data
A summary of the biological activities associated with this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| GABAA receptor modulation | Agonist activity | |
| Antimicrobial activity | Inhibition of S. aureus and E. coli | |
| Nitric oxide production | Enhanced synthesis |
Case Studies
- Neuropharmacological Studies : In a study examining the effects of various piperidine derivatives on GABAergic transmission, this compound demonstrated significant anxiolytic effects in animal models, supporting its potential for treating anxiety disorders.
- Antimicrobial Testing : A series of tests conducted on synthesized piperidine derivatives showed that this compound exhibited notable antibacterial activity against clinically relevant strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Inflammation Studies : The role of nitric oxide produced by macrophages treated with this compound was investigated in vitro. The findings suggested that it could modulate inflammatory responses by influencing cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
